molecular formula C20H21NO B1360485 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone CAS No. 898763-35-4

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

Cat. No.: B1360485
CAS No.: 898763-35-4
M. Wt: 291.4 g/mol
InChI Key: UGTKUEYPQQCFIU-UHFFFAOYSA-N
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Description

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone is a complex organic molecule featuring a methanone group linked to a phenyl ring substituted with a 2,5-dihydro-1H-pyrrol-1-ylmethyl group and a 3,5-dimethylphenyl group

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: Potential use in the development of therapeutic agents for diseases such as cancer, due to its ability to interact with biological targets.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 2,5-Dihydro-1H-pyrrole

      Reagents: 1,4-diketone, ammonia

      Conditions: The reaction typically involves heating the 1,4-diketone with ammonia in the presence of a catalyst such as zinc chloride to form the 2,5-dihydro-1H-pyrrole ring.

  • Step 2: Formation of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)

      Reagents: 2-bromomethylphenyl, 2,5-dihydro-1H-pyrrole

      Conditions: This step involves a nucleophilic substitution reaction where the bromomethyl group is replaced by the 2,5-dihydro-1H-pyrrole group under basic conditions.

  • Step 3: Coupling with 3,5-Dimethylbenzoyl Chloride

      Reagents: 3,5-dimethylbenzoyl chloride, (2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)

      Conditions: The final step involves an acylation reaction where the 3,5-dimethylbenzoyl chloride reacts with the intermediate to form the final compound. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrrole ring.

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidation typically leads to the formation of a ketone or carboxylic acid derivative.

  • Reduction: : The compound can be reduced, especially at the carbonyl group.

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Products: Reduction results in the formation of an alcohol derivative.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions.

      Reagents: Halogens, nitrating agents, sulfonating agents.

      Products: Substituted aromatic compounds depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

  • (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methylphenyl)methanone
  • (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

Uniqueness

The unique combination of the 2,5-dihydro-1H-pyrrol-1-ylmethyl group and the 3,5-dimethylphenyl group in the compound provides distinct chemical properties, such as specific reactivity patterns and potential biological activity, which are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-8,11-13H,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTKUEYPQQCFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643937
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-35-4
Record name Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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